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Abstract

Whiskey lactone, specifically its cis- and trans-isomers (3-methyl-y-octalactone), is a
significant aroma compound in oak-aged wines and spirits, imparting characteristic coconut,
woody, and sweet notes.[1][2] Accurate quantification of these compounds is crucial for quality
control and product development in the beverage industry. This application note provides a
detailed protocol for the quantification of whiskey lactone in wine and spirits using Headspace
Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass
Spectrometry (GC-MS). An alternative Dispersive Liquid-Liquid Microextraction (DLLME)
method is also presented.

Introduction

Oak lactones are key contributors to the aroma profile of beverages aged in oak barrels.[1] The
two diastereomers of 3-methyl-y-octalactone are colloquially known as "whiskey lactones" or
"oak lactones".[1] The cis-isomer is noted for being a more potent odorant with a lower sensory
threshold than the trans-isomer.[1][3] The concentration of these lactones is influenced by
factors such as the oak species (e.g., Quercus alba vs. Quercus petrea), the toasting level of
the barrel, and the aging duration.[1]

Gas chromatography (GC) is the standard analytical technique for the analysis of these volatile
compounds.[1] Due to the typically low concentrations of whiskey lactones in wine and spirits,
a pre-concentration step is necessary.[4] HS-SPME is a solvent-free, sensitive, and rapid
sample preparation technique well-suited for this purpose.[5]
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This document outlines a validated HS-SPME-GC-MS method for the routine analysis of
whiskey lactone, providing detailed experimental procedures and expected performance data.

Experimental Protocols

Primary Method: Headspace Solid-Phase
Microextraction (HS-SPME) with GC-MS

This protocol is based on established methods for lactone analysis in wine and spirits.[4][5][6]

[7]

2.1.1. Materials and Reagents

o Samples: Wine or spirits

» Standards: cis- and trans-whiskey lactone (3-methyl-y-octalactone)
 Internal Standard (IS): y-Heptalactone or 3,4-dimethylphenol[4]

e Reagents: Sodium chloride (NaCl), Ethanol, L(+)-tartaric acid[4]

e Equipment:

o

HS-SPME autosampler

o

Gas chromatograph with a mass selective detector (GC-MS)

[¢]

SPME fiber assembly (e.g., 1.10 mm DVB/PDMS, 120 um film thickness)[8]

[¢]

Headspace vials (10 or 20 mL) with PTFE-lined septa caps[5]

o

Pipettes and syringes
2.1.2. Sample and Standard Preparation

o Standard Stock Solutions: Prepare individual stock solutions of cis- and trans-whiskey
lactone and the internal standard in ethanol (e.g., 1000 mg/L).[4]
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» Working Standard Solutions: Prepare serial dilutions of the stock solutions in a synthetic
wine matrix (13% ethanol, 11 g/L tartaric acid, pH 3.2) to create a calibration curve.[4]

e Sample Preparation:

o

Pipette 2 mL of the wine or spirit sample into a 10 mL headspace vial.[5]

Add a known amount of internal standard solution.

[¢]

o

To enhance the release of volatiles, add sodium chloride to the sample (e.g., to
saturation).[5]

[e]

Immediately seal the vial with a PTFE-lined septum cap.[5]
2.1.3. HS-SPME Procedure

¢ Incubation: Place the sealed vial in the autosampler tray and incubate at a controlled
temperature (e.g., 40°C) for a set time (e.g., 2 minutes) to allow for equilibration of the
headspace.[8]

o Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g.,
10 minutes) at the same temperature.[8]

» Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC
inlet for thermal desorption of the analytes onto the analytical column (e.g., 250°C for 1
minute in splitless mode).[5][8]

2.1.4. GC-MS Conditions

e GC System: Agilent 6890N or similar[9]

e Column: Mid-polarity capillary column (e.g., Rxi-624Sil MS, 30 m x 0.25 mm x 1.4 um)[8]
o Carrier Gas: Helium at a constant flow rate (e.g., 1.69 mL/min)[8]

e Oven Temperature Program:

o Initial temperature: 50°C, hold for 3 minutes
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o Ramp 1: 4°C/min to 200°C, hold for 2 minutes

o Ramp 2: 20°C/min to 290°C[10]

e MS System: Quadrupole or Orbitrap Mass Spectrometer[9][11]
« lonization Mode: Electron lonization (El) at 70 eV[4][5]
e Mass Range: m/z 25-350[4]

e Acquisition Mode: Full scan for qualitative analysis and Selected lon Monitoring (SIM) for
guantitative analysis to enhance sensitivity.

Alternative Method: Dispersive Liquid-Liquid
Microextraction (DLLME) with GC-MS

DLLME is a rapid and environmentally friendly microextraction technique that can also be
employed.[12][13]

2.2.1. Materials and Reagents

o Extraction Solvent: Chloroform[12]

o Disperser Solvent: Acetonitrile or Methanol

o Other reagents and equipment as listed in section 2.1.1.

2.2.2. DLLME Procedure

Pipette 500 pL of the whiskey sample and 500 pL of deionized water into a microcentrifuge
tube.[12]

Rapidly inject a mixture of the disperser solvent and 200 pL of chloroform (extraction solvent)
into the sample tube.[12]

A cloudy solution will form. Sonicate the mixture to facilitate extraction.[12]

Centrifuge the sample to separate the phases.[12]
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e Collect the sedimented chloroform phase for GC-MS analysis.[12]
e Proceed with GC-MS analysis as described in section 2.1.4.

Data Presentation

The following tables summarize typical quantitative data for whiskey lactone analysis in wine
and spirits.

Table 1: GC-MS Method Parameters and Performance for Whiskey Lactone Analysis

Parameter Value Reference
Extraction Method HS-SPME [41[8]
SPME Fiber DVB/PDMS, 120 um [8]
Extraction Temp. 40 °C [8]
Extraction Time 10 min [8]

GC Column Rxi-624Sil MS [8]
Detection Limit (LOD) A few pg/L 41071
Quantification Limit (LOQ) Varies by isomer and matrix [8]
Repeatability (RSD) 0.6 -5.2% [4107]

Table 2: Representative Concentrations of Whiskey Lactones in Wine and Spirits
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Concentration

Analyte Matrix Reference

Range (pg/L)
] ) ) 20 (Detection

cis-Whiskey Lactone Red Wine [14]
Threshold)

trans-Whiskey ] 130 (Detection

Red Wine [14]
Lactone Threshold)

Can be significantly

cis-Whiskey Lactone Oak-aged Wine ) [1]
higher
trans-Whiskey ] Generally lower than
Oak-aged Wine o [1]
Lactone cis-isomer
Total Oak Lactones Bourbon Whiskey Increases with aging [2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of whiskey
lactone using the HS-SPME-GC-MS method.
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Sample & Standard Preparation

Wine/Spirit Sample Whiskey Lactone Standards Internal Standard

Add to Headspace Vial with NaCl

HS-SPME

Incubate (e.g., 40°C)

Expose SPME Fiber (Extraction)
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'

Chromatographic Separation

'

Mass Spectrometry Detection

Data Analysis
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Report Results

Click to download full resolution via product page

Caption: HS-SPME-GC-MS workflow for whiskey lactone quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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